2-Amino-3-methyl-3H-imidazo[4,5-F]isoquinoline Hydrobromide
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Overview
Description
2-Amino-3-methyl-3H-imidazo[4,5-F]isoquinoline Hydrobromide is a chemical compound known for its unique structure and properties. It is a derivative of imidazoquinoline, a class of compounds that have significant biological and chemical importance. This compound is often used in scientific research due to its mutagenic and carcinogenic properties .
Mechanism of Action
Mode of Action
It is known that the compound has antimicrobial and antiviral properties , suggesting it interacts with targets that are crucial for the survival and replication of bacteria and viruses.
Biochemical Pathways
The compound’s antimicrobial and antiviral activities suggest it may interfere with pathways essential for microbial growth and viral replication .
Result of Action
2-Amino-3-methyl-3H-imidazo[4,5-F]isoquinoline Hydrobromide has been reported to induce mutations, chromosomal aberrations, sister chromatid exchanges, micronuclei, and unscheduled DNA synthesis in various human cells in culture . This suggests that the compound may have genotoxic effects.
Biochemical Analysis
Biochemical Properties
2-Amino-3-methyl-3H-imidazo[4,5-F]isoquinoline Hydrobromide is a highly mutagenic compound . It has been used as a substrate in enzyme-linked immunosorbent assays (ELISAs) to detect specific proteins in biological samples . Additionally, it inhibits the activity of enzymes like cyclooxygenase-2 (COX-2) involved in prostaglandin production, and receptors like the histamine H1 receptor regulating inflammation and allergic reactions .
Cellular Effects
The compound exhibits antioxidant and anti-inflammatory effects . It induces mutations, chromosomal aberrations, sister chromatid exchanges, micronuclei, and unscheduled DNA synthesis in various human cells in culture .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with DNA. It degrades to an unstable nitrenium ion that can bind to DNA .
Preparation Methods
The synthesis of 2-Amino-3-methyl-3H-imidazo[4,5-F]isoquinoline Hydrobromide typically involves the reaction of 2-amino-3-methyl-1H-imidazole with 2-hydroxyquinoline under specific conditions. The reaction is followed by a series of purification steps to obtain the final product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-Amino-3-methyl-3H-imidazo[4,5-F]isoquinoline Hydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Amino-3-methyl-3H-imidazo[4,5-F]isoquinoline Hydrobromide is widely used in scientific research due to its mutagenic and carcinogenic properties. It is often used to study the mechanisms of mutagenesis and carcinogenesis in vitro. Additionally, it is used in the development of enzyme-linked immunosorbent assays (ELISAs) for detecting specific biomolecules . Its applications extend to fields such as chemistry, biology, medicine, and industry, where it serves as a model compound for studying the effects of mutagens and carcinogens .
Comparison with Similar Compounds
2-Amino-3-methyl-3H-imidazo[4,5-F]isoquinoline Hydrobromide is unique due to its specific structure and properties. Similar compounds include other imidazoquinoline derivatives such as:
- 2-Amino-3-methylimidazo[4,5-f]quinoline
- 2-Amino-3,7,8-trimethylimidazo[4,5-f]quinoxaline
- 2-Amino-3,4-dimethylimidazo[4,5-f]quinoline
These compounds share similar mutagenic and carcinogenic properties but differ in their specific chemical structures and reactivity .
Properties
IUPAC Name |
3-methylimidazo[4,5-f]isoquinolin-2-amine;hydrobromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4.BrH/c1-15-9-3-2-7-6-13-5-4-8(7)10(9)14-11(15)12;/h2-6H,1H3,(H2,12,14);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MICSCRZPQICXNA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C3=C(C=C2)C=NC=C3)N=C1N.Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10747010 |
Source
|
Record name | 3-Methyl-3H-imidazo[4,5-f]isoquinolin-2-amine--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10747010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1246819-52-2 |
Source
|
Record name | 3-Methyl-3H-imidazo[4,5-f]isoquinolin-2-amine--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10747010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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